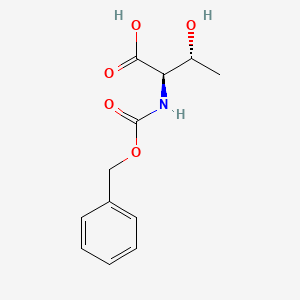
2-(Chloromethyl)-4-fluoro-1-(trifluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-4-fluoro-1-(trifluoromethoxy)benzene is an organic compound that features a benzene ring substituted with a chloromethyl group, a fluorine atom, and a trifluoromethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-fluoro-1-(trifluoromethoxy)benzene typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired substitutions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)-4-fluoro-1-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Electrophilic Aromatic Substitution: The benzene ring can participate in reactions such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Electrophilic Aromatic Substitution: Concentrated sulfuric acid, nitric acid, or halogens in the presence of a Lewis acid catalyst.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azides or thiols, while electrophilic aromatic substitution can produce nitro or sulfonyl derivatives .
Applications De Recherche Scientifique
2-(Chloromethyl)-4-fluoro-1-(trifluoromethoxy)benzene has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound is employed in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.
Materials Science: It is used in the synthesis of advanced materials, such as polymers and coatings, that require specific chemical properties.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-4-fluoro-1-(trifluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, while the fluorine and trifluoromethoxy groups can enhance the compound’s binding affinity and stability. These interactions can modulate the activity of specific biological pathways, leading to the desired therapeutic or pesticidal effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Chloromethyl)-4-fluoro-1-methoxybenzene
- 2-(Chloromethyl)-4-fluoro-1-(trifluoromethyl)benzene
- 2-(Chloromethyl)-4-fluoro-1-(difluoromethoxy)benzene
Uniqueness
2-(Chloromethyl)-4-fluoro-1-(trifluoromethoxy)benzene is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in applications where these properties are advantageous, such as in drug development and agrochemical formulations .
Propriétés
Formule moléculaire |
C8H5ClF4O |
|---|---|
Poids moléculaire |
228.57 g/mol |
Nom IUPAC |
2-(chloromethyl)-4-fluoro-1-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H5ClF4O/c9-4-5-3-6(10)1-2-7(5)14-8(11,12)13/h1-3H,4H2 |
Clé InChI |
MXXFUARUAYMQPT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)CCl)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-1-propyl-1H-benzo[d]imidazole](/img/structure/B12822700.png)
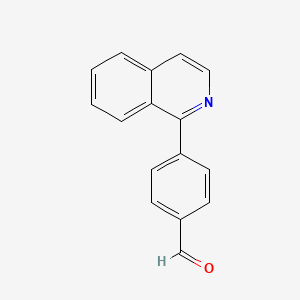
![5-Chloro-N,N-dimethyl-1H-benzo[d]imidazol-6-amine](/img/structure/B12822726.png)

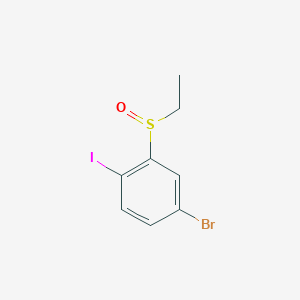
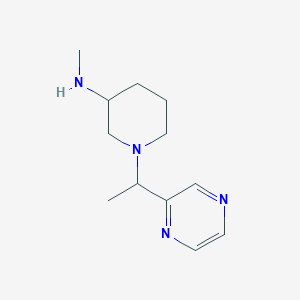
![(2-Carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl) sulfate;tetrabutylazanium](/img/structure/B12822757.png)


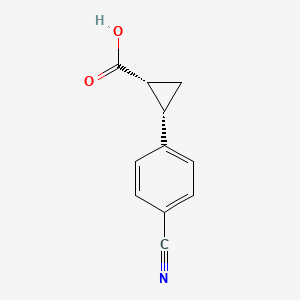
![2-(3-Methylbut-2-en-1-yl)-1H-benzo[d]imidazole](/img/structure/B12822776.png)

